Product packaging for Isopyrocalciferol(Cat. No.:CAS No. 474-70-4)

Isopyrocalciferol

Cat. No.: B12761375
CAS No.: 474-70-4
M. Wt: 396.6 g/mol
InChI Key: DNVPQKQSNYMLRS-PAWLVPEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopyrocalciferol is a secosteroid chemical compound with the molecular formula C₂₈H₄₄O and a molecular weight of 396.66 g/mol . As a vitamin D analog, it is structurally related to other compounds in the calciferol family, such as ergocalciferol (Vitamin D2) . These compounds are fundamental to studying the vitamin D endocrine system, which plays a critical role in controlling calcium and phosphate metabolism, bone formation, and cellular processes like differentiation and proliferation . Researchers investigate vitamin D analogs like this compound for their potential to act as cell modulators and for various therapeutic applications . Understanding the degradation chemistry of such secosteroids, including thermal and acid-induced degradation pathways, is crucial for developing stable pharmaceutical formulations and reliable analytical methods . This product is strictly labeled For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O B12761375 Isopyrocalciferol CAS No. 474-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

474-70-4

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(3S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27-,28+/m0/s1

InChI Key

DNVPQKQSNYMLRS-PAWLVPEASA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Isopyrocalciferol

Thermal Isomerization Pathways to Isopyrocalciferol

High temperatures induce irreversible cyclization reactions in the vitamin D series, leading to the formation of this compound and its isomer, pyrocalciferol (B91607). These reactions represent a significant thermal degradation pathway for previtamin D and, by extension, vitamin D.

Formation from Previtamin D Isomers

At temperatures exceeding 100°C, previtamin D undergoes an irreversible ring-closure reaction to yield a mixture of pyrocalciferol and this compound. researchgate.netmdpi.com This transformation is a key thermal process that diverts previtamin D from its equilibrium with vitamin D. The reaction involves the formation of a new sigma bond between carbons 9 and 10, closing the B-ring that was opened during the photochemical synthesis of previtamin D from provitamin D. This compound is specifically the product with a 9β, 10β configuration. researchgate.netnih.gov

Conversion from Calciferol (Vitamin D) and Related Steroids

Heating calciferol (vitamin D) also leads to the formation of this compound. This occurs because vitamin D exists in a temperature-dependent thermal equilibrium with previtamin D. researchgate.netresearchgate.net As the temperature rises, this equilibrium is well-established. Since the subsequent conversion of previtamin D to this compound and pyrocalciferol is irreversible, the equilibrium is continuously pulled towards the previtamin D form, which is then consumed to form the cyclized products. researchgate.net Therefore, the thermal treatment of vitamin D serves as an indirect route to this compound, proceeding via the previtamin D intermediate. Studies on the thermal isomerization of vitamin D3 in dimethyl sulfoxide (B87167) have shown that the ratio of pyro- to isopyro- derivatives produced is consistently 2:1. researchgate.net

Starting MaterialConditionProductsKey Observation
Previtamin D> 100°CThis compound (9β, 10β) and Pyrocalciferol (9α, 10α)Irreversible ring-closure reaction
Vitamin D (Calciferol)High TemperatureThis compound and PyrocalciferolProceeds via thermal equilibrium with Previtamin D

Mechanistic Investigations of Thermal Ring-Closure Reactions

The thermal conversion of the flexible (6Z)-triene system of previtamin D into the rigid bicyclic structures of this compound and pyrocalciferol is a classic example of an electrocyclic reaction. stereoelectronics.orgwikipedia.org Specifically, it is a conrotatory 6π-electron electrocyclization. According to Woodward-Hoffmann rules, a 6π-electron system undergoes a disrotatory ring closure under thermal conditions. stereoelectronics.orgopenochem.orgmasterorganicchemistry.com This disrotatory motion of the terminal ends of the triene system dictates the stereochemistry of the newly formed C9-C10 bond, leading to the specific 9β, 10β stereochemistry of this compound. mdpi.com Due to steric hindrance, once formed, the ring-opening of this compound back to previtamin D is not possible, rendering the reaction irreversible. mdpi.com

Photochemical Transformations Involving this compound

This compound, while being a product of thermal reactions, is itself photochemically active. Upon irradiation with ultraviolet (UV) light, it can undergo further transformations to yield unique cage-like structures.

Generation of Bicyclo[2.2.0]hexene Derivatives (Photoproducts)

When this compound is irradiated, it can form a corresponding bicyclo[2.2.0]hexene derivative, sometimes referred to as photothis compound. researchgate.netmdpi.com This structure is a valence isomer of the parent compound. The formation of these highly strained cage-like photoproducts is a characteristic, albeit inefficient, reaction of the pyrocalciferol series. nih.govnih.govnih.gov The reaction involves an intramolecular [2π+2π] cycloaddition within the diene system of the cyclized B-ring of this compound.

Photocyclization and Photoisomerization Processes

The photocyclization of this compound to its bicyclo[2.2.0]hexene derivative is noted to have a low quantum yield, making it a minor pathway compared to other photochemical reactions in the vitamin D system. mdpi.comnih.gov This photoisomerization is a reversible process. The bicyclo[2.2.0]hexene derivative can revert to this compound through a thermal ring-opening reaction, which is driven by the release of the significant ring strain in the cage-like structure. researchgate.netmdpi.com This photochemical cyclization and thermal reversion represent a fascinating cycle of transformations governed by different forms of energy input.

CompoundConditionProductReaction TypeReversibility
This compoundUV IrradiationBicyclo[2.2.0]hexene derivative (Photothis compound)Photocyclization ([2π+2π] cycloaddition)Yes (Thermally reversible)
Bicyclo[2.2.0]hexene derivativeHeatThis compoundThermal Ring-OpeningN/A

Quantum Yield Analysis in Photoreactions of this compound Precursors

The key precursor to this compound is previtamin D. Previtamin D itself is part of a complex network of photoisomerizations. When provitamin D is irradiated with UV light, it undergoes a ring-opening reaction to form previtamin D. This previtamin D can then be photochemically converted to other isomers, namely lumisterol (B196343) and tachysterol (B196371), or it can be thermally converted to vitamin D. photobiology.com The subsequent photochemical reactions of previtamin D to byproducts like tachysterol can have a greater quantum yield than the initial formation of previtamin D, which complicates the industrial synthesis of vitamin D. google.com

While the primary route from previtamin D to this compound is thermal, this compound itself can undergo photochemical reactions. Upon UV irradiation, this compound can form photothis compound, a bicyclo nih.govnih.govhexene derivative. However, this particular photoreaction is noted to have a low quantum yield, making it a minor pathway. mdpi.com

The quantum yields of the major photoreactions involving the precursors are wavelength-dependent. For instance, the photoisomerization of tachysterol, another key precursor in the vitamin D photochemical network, has been studied in detail. Non-adiabatic molecular dynamics studies show that after photoexcitation, tachysterol predominantly relaxes back to its ground state (96% of trajectories), with only a small fraction leading to the formation of previtamin D (1.4%) or toxisterol D1 (2.3%). nih.gov This indicates that while tachysterol can be a source of previtamin D, its conversion quantum yield is low. nih.gov

The table below summarizes the quantum yields for key photoreactions of this compound precursors. It is important to note that specific quantum yield values for the direct photochemical formation of this compound are not prominently reported, reinforcing its nature as a product of thermal rearrangement.

PhotoreactionWavelength (nm)Quantum Yield (Φ)Reference
Provitamin D → Previtamin D2530.40 google.com
Previtamin D → Provitamin D2530.11 google.com
Previtamin D → Tachysterol2530.44 google.com
Previtamin D → Lumisterol2530.05 google.com
Tachysterol → Previtamin D302.50.04 nih.gov

Synthesis of this compound Analogues and Chemical Modifications

The synthesis of analogues of vitamin D compounds, including this compound, is a significant area of research aimed at creating molecules with novel properties. nih.govmdpi.com Synthetic strategies often involve the modification of the A-ring, the C/D-ring system, or the steroidal side chain. nih.gov A convergent synthesis approach is commonly employed, where the A-ring synthon and the C/D-ring synthon (often derived from a common starting material like the Inhoffen-Lythgoe diol) are prepared separately and then coupled together, typically using a Wittig-Horner reaction. nih.gov

Chemical modifications can include the introduction of heteroatoms (e.g., oxygen in 22-oxavitamin D3 analogues), altering the length and substitution of the side chain, or modifying the triene system. nih.gov For instance, analogues with modified side chains, such as those incorporating an adamantane (B196018) ring or a triple bond, have been synthesized to explore their binding affinity to the vitamin D receptor (VDR). nih.gov While much of this research focuses on hormonally active vitamin D forms, the synthetic methodologies are broadly applicable to other isomers like this compound.

Strategies for Stereospecific Derivatization

Controlling the stereochemistry of the final molecule is crucial in the synthesis of vitamin D analogues. Stereospecific derivatization ensures the desired three-dimensional arrangement of atoms, which is critical for biological activity and receptor binding. Several strategies have been developed to achieve high stereoselectivity.

One key strategy is the use of chiral starting materials and stereoselective reactions. For example, the Inhoffen-Lythgoe diol is a widely used chiral building block for the C/D-ring system. nih.gov Stereocenters can be introduced into the side chain with high precision using methods like the Sharpless asymmetric dihydroxylation, which allows for the stereoselective creation of diols. nih.govmdpi.com Another powerful technique is the Johnson-Claisen rearrangement, which can be used for the stereoselective introduction of substituents. nih.gov

For the coupling of the A-ring and C/D-ring fragments, the Wittig-Horner reaction is a standard method that allows for the formation of the triene system. The stereochemical outcome of this reaction can be controlled to produce the desired geometry. Furthermore, catalytic asymmetric reduction reactions, for instance using copper hydride (CuH) species, can be employed to generate unnatural configurations at specific carbon atoms, such as C20. nih.gov

Attachment of Steroidal Side Chains in this compound Synthesis

The side chain of vitamin D isomers plays a pivotal role in their biological function and metabolic stability. Consequently, the synthesis and attachment of modified steroidal side chains are central to the development of novel analogues. researchgate.netnih.gov The synthesis of the side chain is often accomplished by starting with a functionalized C/D-ring fragment and extending the chain through various organic reactions.

For instance, side chains can be constructed through SN2' syn displacement of allylic carbamates. nih.gov This method allows for the introduction of diverse side chains onto the C/D-ring system before its coupling with the A-ring. Another approach involves the reaction of C-22 vitamin sulfones with chiral epoxy compounds to build the side chain with specific stereochemistry. google.com

The table below outlines some of the key reactions used in the synthesis and derivatization of the vitamin D framework, which are applicable to the synthesis of this compound analogues.

ReactionPurposeKey Features
Wittig-Horner ReactionCoupling of A-ring and C/D-ring synthons to form the triene system.High efficiency and stereocontrol.
Sharpless Asymmetric DihydroxylationStereoselective introduction of hydroxyl groups on the side chain.Creates specific stereoisomers (e.g., 24S-OH or 24R-OH). nih.gov
Johnson-Claisen RearrangementStereoselective introduction of substituents.Used for creating specific stereocenters. nih.gov
SN2' Syn DisplacementAttachment of functionalized side chains to the C/D-ring system.Allows for diverse side-chain modifications. nih.gov
Suzuki-Miyaura CouplingFormation of carbon-carbon bonds, often used in assembling the triene system.Palladium-catalyzed cross-coupling reaction. nih.gov

Rigorous Structural Analysis and Stereochemistry of Isopyrocalciferol

Detailed Stereochemical Relationships and Epimerization

Analysis of the 9β, 10β Configuration

Isopyrocalciferol is characterized by a syn relationship between the hydrogen at the 9-position and the methyl group at the 10-position, resulting in a 9β, 10β configuration. oup.comresearchgate.net This specific arrangement distinguishes it from its isomers. The thermal cyclization of precalciferol at temperatures exceeding 100°C can lead to the formation of this compound with this 9β, 10β conformation. researchgate.net This configuration means that both the hydrogen at C-9 and the methyl group at C-10 are oriented on the same side (β-face) of the steroid's B-ring. This contrasts with the anti relationship seen in other stereoisomers.

Stereochemical Correlations with Pyrocalciferol (B91607), Ergosterol (B1671047), and Lumisterol (B196343)

This compound is one of four key stereoisomers involving variations at the 9 and 10 positions, the others being pyrocalciferol, ergosterol, and lumisterol. rsc.org

Pyrocalciferol: The key difference between this compound and pyrocalciferol lies in their stereochemistry at both the C-9 and C-10 positions. This compound possesses a 9β, 10β configuration, while pyrocalciferol has a 9α, 10α conformation. researchgate.netnih.gov

Ergosterol: The relationship between this compound and ergosterol is that of epimers at the C-9 position. rsc.org Ergosterol has a 9α-H, 10β-CH₃ configuration. societechimiquedefrance.fr Dehydrogenation with mercuric acetate (B1210297) converts both ergosterol and this compound into the same Δ-5, 7, 9 (11)-triene, confirming that the structural difference is confined to the C-9 configuration. societechimiquedefrance.fr Therefore, this compound is correctly designated as 9β-ergosterol. rsc.org

Lumisterol: Lumisterol's configuration is 9β, 10α. nih.govwikipedia.org Degradation of both lumisterol and this compound can yield the same tricyclic ketone, a process that involves the elimination of the stereochemical differences at position 10, thereby confirming the 9β configuration of lumisterol. rsc.org

Table 1: Stereochemical Configurations of Related Steroids

Compound C-9 Configuration C-10 Configuration
This compound β β
Pyrocalciferol α α
Ergosterol α β
Lumisterol β α

Crystallographic Determination of this compound Derivatives

X-ray crystallography has been an indispensable tool for the definitive determination of the molecular structure of this compound and its derivatives.

Crystal and Molecular Structure Elucidation

Crystallographic analysis provides precise data on the three-dimensional arrangement of atoms within a crystal. For complex molecules like steroids, this technique is crucial for unambiguously establishing stereochemistry. Studies on derivatives of this compound have confirmed the 9β configuration. rsc.org The analysis of crystal structures reveals detailed information about bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For instance, crystallographic data of this compound derivatives have shown specific short interatomic distances that are indicative of its unique structure. researchgate.net

Low-Temperature X-ray Diffraction Studies

Performing X-ray diffraction experiments at low temperatures offers significant advantages for the structural analysis of organic molecules like this compound. rigaku.comrsc.org Lowering the temperature reduces the thermal motion of atoms in the crystal lattice, leading to more precise and well-resolved diffraction data. psu.edu This enhanced precision is critical for accurately determining the positions of lighter atoms, such as hydrogen, and for resolving the finer details of the molecular conformation. Low-temperature studies, often conducted at temperatures down to that of liquid nitrogen (-190°C), minimize radiation damage to the crystal during data collection, which is particularly important for complex organic compounds. rigaku.compsu.edu The application of low-temperature X-ray diffraction has been instrumental in providing the high-resolution structural data necessary to confidently assign the stereochemistry of this compound and its derivatives. researchgate.netaps.org

Mechanistic Organic Chemistry and Theoretical Considerations of Isopyrocalciferol Transformations

Pericyclic Reactions and Electrocyclic Processes

The chemistry of isopyrocalciferol is deeply rooted in the principles of pericyclic reactions, particularly electrocyclic processes. These reactions, which involve the concerted reorganization of electrons within a cyclic transition state, are fundamental to understanding the formation and reactivity of this compound.

Application of Woodward-Hoffmann Rules to this compound Formation and Reactions

The formation of this compound is a direct consequence of the principles laid out by the Woodward-Hoffmann rules, which predict the stereochemical outcome of pericyclic reactions based on the symmetry of molecular orbitals. researchgate.netstackexchange.com this compound, with its 9β, 10β stereochemistry, is a product of the thermal cyclization of vitamin D compounds. nih.gov The Woodward-Hoffmann rules provide a framework for understanding why this specific isomer is formed under thermal conditions.

These rules are based on the conservation of orbital symmetry throughout a concerted reaction. princeton.edu For an electrocyclic reaction, the stereochemical course—whether it proceeds through a conrotatory or disrotatory motion of the termini of the π-system—is determined by the number of π-electrons involved and whether the reaction is initiated by heat (thermal) or light (photochemical).

In the context of the vitamin D system, the photochemical ring-opening of a cyclohexadiene precursor involves a 6π-electron system. According to the Woodward-Hoffmann rules, a 4n+2 π-electron system (where n=1) will proceed via a conrotatory process under photochemical conditions. scribd.com Conversely, thermal electrocyclic reactions of 4n+2 systems proceed in a disrotatory fashion. princeton.edu The thermal isomerization of vitamin D to form pyrocalciferol (B91607) and this compound is a key example of these principles in action.

Conrotatory and Disrotatory Stereochemical Pathways

The stereochemistry of this compound is a direct result of the specific rotational motion of the terminal p-orbitals during the electrocyclic ring closure. In a conrotatory process, the termini of the π-system rotate in the same direction (both clockwise or both counter-clockwise). In a disrotatory process, they rotate in opposite directions. princeton.edu

The formation of this compound from the thermal rearrangement of vitamin D isomers involves a 6π-electron electrocyclization. According to the Woodward-Hoffmann rules, this thermal process is predicted to be disrotatory. princeton.edu This specific stereochemical pathway dictates the formation of the cis-fused ring junction characteristic of this compound.

Conversely, photochemical electrocyclizations of 6π-electron systems are predicted to be conrotatory. princeton.edu This explains the formation of different stereoisomers under photochemical versus thermal conditions within the vitamin D family. The intricate relationship between these pathways highlights the power of the Woodward-Hoffmann rules in predicting and explaining the stereochemical outcomes of these complex transformations.

Unimolecular Thermal Rearrangements (e.g., Sigmatropic Shifts)

Beyond electrocyclic reactions, this compound and its precursors are subject to unimolecular thermal rearrangements, most notably sigmatropic shifts. A sigmatropic rearrangement is a pericyclic reaction where a σ-bond migrates across a π-system. nih.gov

A crucial step in the formation of vitamin D from its precursor, 7-dehydrocholesterol (B119134), is a researchgate.netnih.gov-sigmatropic hydrogen shift. nih.gov This thermal rearrangement is predicted by the Woodward-Hoffmann rules to proceed in an antarafacial manner, meaning the hydrogen atom moves from one face of the π-system to the opposite face. scribd.comnih.gov

While specific sigmatropic shifts that this compound itself undergoes are less commonly detailed in general literature, the principle of such rearrangements is central to the dynamic equilibrium between the various isomers in the vitamin D series. These thermal shifts, governed by the same orbital symmetry rules as electrocyclizations, contribute to the complex mixture of isomers observed upon heating vitamin D compounds. The stackexchange.comstackexchange.com-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are other important examples of this reaction class, though their direct involvement with this compound is not as prominently documented. nih.gov

Ground-State Conformational Control in Photoreactions

The conformation of a molecule in its ground electronic state can significantly influence the outcome of its photochemical reactions. This principle of ground-state conformational control is particularly relevant to the photoreactions of vitamin D isomers like this compound. The different spatial arrangements of the flexible triene system in various conformers can lead to different photochemical pathways and product distributions.

The various rotational isomers (rotamers) of previtamin D, a key intermediate, exhibit distinct photochemical behaviors. researchgate.net The relative orientations of the double bonds in the triene system dictate which photochemical isomerizations or recyclizations are favored. For example, the formation of the undesired byproduct tachysterol (B196371) is wavelength-dependent, which is linked to the selective excitation of specific conformers. researchgate.net

While detailed studies specifically isolating the ground-state conformational control of this compound's photoreactions are intricate, the general principles observed for the vitamin D system apply. The contorted structure of this compound suggests that its conformational landscape will play a critical role in determining its photochemical fate upon irradiation. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide invaluable tools for understanding the complex mechanistic details of this compound's transformations. These methods allow for the visualization and analysis of molecular orbitals and reaction pathways that are not directly observable through experimental means.

Molecular Orbital Theory in Explaining Reaction Stereospecificity

Molecular Orbital (MO) theory is the foundation upon which the Woodward-Hoffmann rules are built. By considering the symmetry of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting π-system, the stereospecificity of pericyclic reactions can be explained. stackexchange.com

For an electrocyclic reaction, the symmetry of the HOMO dictates the direction of rotation of the terminal p-orbitals. Constructive overlap of the lobes of these orbitals is required to form the new σ-bond. In a thermal 6π-electron electrocyclization, the HOMO has a symmetry that requires a disrotatory motion for bonding to occur. Conversely, in a photochemical reaction, an electron is promoted from the HOMO to the LUMO. This new HOMO of the excited state has a different symmetry, which in the case of a 6π-electron system, necessitates a conrotatory motion for bond formation. masterorganicchemistry.com

Computational studies, employing methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), can model the potential energy surfaces of these reactions. rsc.org These calculations can confirm the stereochemical pathways predicted by MO theory and provide quantitative insights into the activation energies and transition state geometries for the formation and reactions of this compound and other vitamin D isomers. nih.gov

Predictive Modeling of Isomerization and Reaction Outcomes

Predictive modeling, utilizing computational chemistry methods, has become an indispensable tool for understanding the complex thermal transformations of vitamin D and its isomers, including this compound. These theoretical approaches allow for the elucidation of reaction mechanisms, prediction of kinetic and thermodynamic parameters, and rationalization of experimental observations.

Theoretical Frameworks for Isomerization

The isomerization of vitamin D-related compounds, which often involves sigmatropic rearrangements and electrocyclizations, is well-suited for investigation by quantum chemical methods. Density Functional Theory (DFT) is a widely employed computational tool for studying the electronic structure and energetics of these molecules. By calculating the potential energy surface, researchers can identify transition states, intermediates, and products, thereby mapping out the most probable reaction pathways.

One of the key applications of predictive modeling in this context is the calculation of activation energies (Ea) for various isomerization processes. The activation energy represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction.

Modeling the Formation of this compound

Experimental studies on the thermo-oxidative degradation of vitamin D3 have identified pyrocalciferol and this compound as products formed through thermal isomerization at elevated temperatures. To corroborate the proposed degradation mechanism, which includes these isomerization steps, modulated dynamic (MD) predictions have been employed. mdpi.com This use of predictive modeling helps to confirm the viability of the proposed reaction pathways under thermal stress.

The thermal transformations of vitamin D3 that lead to this compound involve a series of pericyclic reactions. These rearrangements are governed by the principles of orbital symmetry, and computational models can provide detailed insights into the stereochemical outcomes.

Predictive Data from Analogous Systems

While specific computational studies focusing exclusively on the isomerization of this compound are not extensively detailed in the literature, data from closely related systems provide valuable insights into the energetics of these transformations. For instance, the thermal interconversion of previtamin D and vitamin D, which involves a udel.edunih.gov-hydrogen shift, has been modeled using DFT.

Computational studies on a model system of previtamin D have been performed using the B3LYP hybrid functional with the 6-31G(d) basis set. These calculations have predicted a classical activation barrier for the udel.edunih.gov-H shift. udel.edu

Calculated Activation Barrier for the udel.edunih.gov-H Shift in a Previtamin D Model System udel.edu
Computational MethodCalculated Activation Barrier (kcal/mol)
B3LYP/6-31G(d)23.5

This calculated value provides a useful benchmark for the energetic requirements of sigmatropic rearrangements within the vitamin D family of isomers. It is expected that the activation energy for the interconversion of pyrocalciferol and this compound would be of a similar magnitude.

Predicting Reaction Outcomes

Beyond calculating activation energies, predictive modeling can also forecast the relative stabilities of different isomers and thus the equilibrium composition of a reaction mixture. By calculating the Gibbs free energy of each isomer, the thermodynamically favored products can be identified.

For example, in the thermal isomerization of vitamin D3, it has been observed that the ratio of the production rates of pyrocalciferol to this compound is approximately 2:1. This experimental observation can be rationalized through computational modeling by comparing the activation energies for the formation of each product and the relative thermodynamic stabilities of the transition states leading to them.

The application of predictive modeling to the study of this compound and its transformations provides a powerful approach to understanding the complex chemistry of these compounds. While direct computational data for this compound remains a subject for further research, the methodologies and insights gained from analogous systems offer a solid foundation for predicting its behavior and reaction outcomes.

Advanced Analytical Methodologies for Detection and Characterization of Isopyrocalciferol

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to separating isopyrocalciferol from a complex matrix of related isomers. The choice of technique is dictated by the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D and its isomers, including this compound. nih.govresearchgate.net The primary challenge lies in achieving adequate separation from structurally similar compounds. The specificity of HPLC allows for the quantitation of cholecalciferol or ergocalciferol in the presence of photochemical isomers of the provitamin. nih.gov

Both normal-phase and reversed-phase HPLC can be employed. Normal-phase HPLC, often utilizing silica columns with mobile phases like n-hexane and ethyl acetate (B1210297), provides excellent selectivity for nonpolar isomers. nih.gov Reversed-phase HPLC, typically using C18 columns, separates compounds based on hydrophobicity. researchgate.net The selection of the stationary and mobile phases is critical for optimizing the resolution between this compound and other isomers like pyrocalciferol (B91607), lumisterol (B196343), and tachysterol (B196371).

ParameterCondition 1Condition 2
ColumnL3 silica column (5 µm, 4.6 mm × 250 mm) nih.govReversed-phase C18 researchgate.net
Mobile Phasen-hexane/ethyl acetate (85:15 v/v) nih.govMethanol/Acetonitrile researchgate.net
Flow Rate2.0 mL/min nih.govNot Specified
DetectionUV at 292 nm nih.govDiode Array Detector (DAD) researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior resolution, increased speed, and enhanced sensitivity. researchgate.net These improvements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm). The enhanced efficiency of UHPLC columns allows for better separation of complex isomeric mixtures, which is particularly advantageous for resolving this compound from other vitamin D isomers. chromatographyonline.com

The transition from HPLC to UHPLC methods is often straightforward, allowing for a significant reduction in analysis time, sometimes by as much as 50%, while simultaneously improving baseline separation. chromatographyonline.com This high-throughput capability is invaluable in quality control environments where rapid analysis of numerous samples is required.

ParameterCondition 1 chromatographyonline.comCondition 2 nih.gov
ColumnYMC-Triart C18 ExRS (1.9 µm, 8 nm), 75 × 2.1 mmACE Excel 2 C18-PFP (2 µm, 2.1 × 100 mm)
Mobile PhaseTHF/acetonitrile (10/90)Methanol/water (19:1, v/v) and Isopropyl alcohol (99.9%)
Flow Rate0.425 mL/min0.6 mL/min
DetectionUV at 265 nmUV at 265 nm
Temperature30 °C40 °C

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to liquid chromatography for the analysis of vitamin D and its analogs. researchgate.netresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations.

SFC offers unique selectivity for isomers and is particularly well-suited for the separation of structurally similar, nonpolar compounds like this compound. uliege.be The use of various stationary phases, such as the 1-aminoanthracene (1-AA) column, has proven effective in resolving different forms of vitamin D. uliege.bebohrium.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capabilities for both qualitative and quantitative analysis. researchgate.netnih.gov

ParameterCondition 1 bohrium.comCondition 2 uliege.be
Column1-aminoanthracene (1-AA)Torus 1-AA
Mobile PhaseSupercritical CO2 with organic modifier (e.g., methanol)Supercritical CO2 with acetonitrile modifier
DetectionMass Spectrometry (ESI+)Mass Spectrometry
ApplicationSeparation of nine vitamin D metabolitesDetection and quantification of seven vitamin D3 impurities

Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound, especially when coupled with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high selectivity and sensitivity. amegroups.orgnih.gov This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion corresponding to this compound is selected. This ion is then fragmented, and the resulting product ions are detected.

This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even in complex matrices. nih.govresearchgate.net Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used, with the choice depending on the analyte's properties and the mobile phase composition. bohrium.comthermofisher.com LC-MS/MS can differentiate between isomers that may co-elute chromatographically but produce different fragment ions. amegroups.org

ParameterDescription
Ionization ModePositive ion mode is common for vitamin D analytes. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are frequently used. bohrium.com
Mass AnalyzerTandem quadrupole (TQ) mass spectrometers are widely used for quantitative analysis. nih.gov
Scan ModeMultiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net
Key AdvantageSuperior selectivity compared to immunoassays and UV detection, allowing for the differentiation of isomers and isobars. amegroups.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. measurlabs.com This capability is crucial for the unambiguous confirmation of the elemental composition of an analyte. researchgate.net By determining the exact mass of this compound, it is possible to distinguish it from other compounds that may have the same nominal mass but a different elemental formula.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer the high resolving power needed for this type of analysis. researchgate.net The enhanced resolution also aids in the identification of unknown impurities and degradation products. azolifesciences.com While HRMS is a powerful tool for structural confirmation, it generally cannot differentiate between geometric isomers that have the same exact mass. measurlabs.com Therefore, it is most effective when used in conjunction with a high-performance chromatographic separation technique.

ParameterDescription
PrincipleMeasures mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule.
InstrumentationTime-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS analyzers. researchgate.net
ApplicationConfirms the elemental composition of this compound and helps identify unknown compounds in a sample. researchgate.netazolifesciences.com
LimitationCannot distinguish between isomers with the same exact atomic structure without prior chromatographic separation. measurlabs.com

Integration of Multi-Modal Analytical Platforms for this compound Detection and Characterization

The comprehensive analysis of this compound, a thermally induced isomer of vitamin D, necessitates a sophisticated approach that leverages the strengths of multiple analytical techniques. The structural similarity of this compound to other vitamin D isomers presents a significant analytical challenge, requiring high-resolution separation and highly specific detection methods. The integration of multi-modal analytical platforms, combining advanced chromatographic and spectroscopic techniques, provides a powerful strategy for the unambiguous identification and characterization of this compound.

The synergy between separation techniques like liquid chromatography (LC) and gas chromatography (GC) and detection methods such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy is pivotal. nih.govsaspublishers.comiipseries.orgnih.govspringernature.com This integrated approach allows for the effective separation of this compound from a complex matrix of related isomers, followed by its unequivocal structural elucidation and quantification.

Hyphenated Chromatography-Mass Spectrometry Techniques

The online coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, is a cornerstone in the analysis of vitamin D isomers, including this compound. These methods offer a powerful combination of high-resolution separation and sensitive, specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific technique for the analysis of vitamin D metabolites and their isomers. nih.govacs.orgnih.govchromatographyonline.comamegroups.org The chromatographic separation, typically using reversed-phase or chiral columns, is crucial for distinguishing this compound from other isomers that may be present in a sample. nih.govmdpi.com Following separation, the mass spectrometer provides molecular weight information and fragmentation patterns that are characteristic of the molecule.

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for accurate quantification even at low concentrations. nih.govacs.org While specific MRM transitions for this compound are not widely published, the general fragmentation patterns of vitamin D isomers involve sequential water losses from the protonated molecule. acs.org

Key Parameters for LC-MS/MS Analysis of Vitamin D Isomers:

ParameterDescriptionTypical Values/Conditions
Chromatographic Column Stationary phase for separationC18, Phenyl-Hexyl, Chiral phases
Mobile Phase Solvents for elutionMethanol, Acetonitrile, Water with additives like formic acid or ammonium formate. thermofisher.com
Ionization Source Method to generate ionsElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nih.gov
Mass Analyzer Separates ions based on m/zTriple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF)
Scan Mode Detection methodMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of vitamin D and its isomers. However, due to the thermal lability of these compounds, derivatization is often required to increase their volatility and prevent on-column degradation. researchgate.net Silylation is a common derivatization technique used for this purpose. researchgate.net

A key consideration when using GC-MS for vitamin D analysis is the potential for thermal isomerization of vitamin D itself into pyro- and this compound within the heated GC inlet. researchgate.netresearchgate.net While this can be a challenge for the quantification of vitamin D, it also presents an opportunity to study these isomers. The mass spectra of the derivatized isomers provide characteristic fragmentation patterns that can be used for their identification.

Characteristic GC-MS Data for Vitamin D Isomers:

CompoundDerivatizationKey Fragment Ions (m/z)
Vitamin D3Trimethylsilyl (TMS)Molecular ion, fragments corresponding to the A-ring and the side chain.
This compoundTrimethylsilyl (TMS)Distinct fragmentation pattern differing from pyrocalciferol and other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex isomers like this compound. nih.govnih.gov While not as sensitive as mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its three-dimensional structure.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. researchgate.net However, for complex structures like this compound, two-dimensional (2D) NMR experiments are essential for complete structural assignment.

Advanced 2D NMR Techniques for this compound Characterization:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, indicating which protons are directly attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is critical for determining the stereochemistry of the molecule.

The integration of LC with NMR (LC-NMR) allows for the direct structural analysis of compounds as they are separated chromatographically, providing a powerful tool for the analysis of complex mixtures of isomers. nih.gov

Illustrative NMR Data for Vitamin D Analogs:

NucleusChemical Shift (ppm) RangeMultiplicity
¹H0.5 - 6.5Singlet, Doublet, Multiplet
¹³C10 - 150-

Note: Specific chemical shifts and coupling constants for this compound would require dedicated experimental determination.

Synergistic Integration of Multi-Modal Platforms

The true power in characterizing this compound lies in the synergistic integration of these multi-modal analytical platforms. nih.govspringernature.com A typical workflow would involve initial screening and quantification using a high-throughput technique like LC-MS/MS. This allows for the rapid detection and provisional identification of this compound in a sample.

For samples where this compound is detected, further characterization can be performed using high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Subsequently, preparative or semi-preparative HPLC can be used to isolate a pure fraction of this compound. This isolated compound can then be subjected to a suite of 1D and 2D NMR experiments for complete and unambiguous structural elucidation.

GC-MS can be employed as a complementary technique, particularly for studying the thermal isomerization products of vitamin D. By comparing the fragmentation patterns and retention times of the isomers formed during GC analysis with those of authentic standards, valuable information about the identity and formation of this compound can be obtained.

This integrated, multi-modal approach ensures a comprehensive and reliable characterization of this compound, overcoming the challenges posed by its isomeric nature and providing a robust analytical framework for its study in various contexts.

Q & A

Q. What are the established methods for synthesizing Isopyrocalciferol, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves photochemical or enzymatic modification of precursor sterols (e.g., lumisterol derivatives). Key steps include:
  • Precursor Selection : Validate precursor purity via HPLC or NMR .
  • Reaction Optimization : Use fractional factorial design to test variables (e.g., UV exposure duration, solvent polarity) .
  • Purification : Employ column chromatography with silica gel, followed by recrystallization. Confirm purity using melting point analysis and LC-MS .
  • Yield Enhancement : Track side products via TLC and adjust reaction stoichiometry iteratively .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural characterization requires a multi-technique approach:
  • Spectroscopy : Use 1^1H/13^13C NMR to identify functional groups and stereochemistry. Compare chemical shifts with literature data .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns validate backbone structure .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration determination .
  • Data Cross-Validation : Ensure consistency across techniques; discrepancies may indicate impurities or isomerization .

Q. What in vitro or in vivo models are suitable for preliminary assessment of this compound’s biological activity?

  • Methodological Answer :
  • In Vitro : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or SRB). Include positive controls (e.g., doxorubicin) and measure IC50_{50} values .
  • In Vivo : Rodent models (e.g., zebrafish or murine xenografts) for antitumor efficacy. Standardize dosing regimens and monitor biomarkers (e.g., TNF-α) .
  • Ethical Compliance : Obtain institutional animal care approvals and adhere to ARRIVE guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize proteins linked to sterol metabolism (e.g., vitamin D receptor, CYP enzymes) via literature mining .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare ligand files (this compound) with proper protonation states .
  • Validation : Compare docking scores with known ligands (e.g., calcitriol). Perform molecular dynamics simulations to assess binding stability .
  • Limitations : Address false positives by cross-referencing with experimental binding assays (e.g., SPR) .

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Systematic Review : Use PRISMA guidelines to aggregate data. Categorize studies by model system, dose, and endpoints .
  • Variable Analysis : Compare solvent carriers (e.g., DMSO vs. ethanol), which may alter bioavailability .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity. Use funnel plots to detect publication bias .
  • Replication Studies : Design experiments replicating conflicting protocols under controlled conditions .

Q. What strategies ensure stability of this compound in long-term storage or under varying experimental conditions?

  • Methodological Answer :
  • Degradation Studies : Expose samples to heat, light, or humidity. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) .
  • Stabilizers : Test antioxidants (e.g., BHT) or cryoprotectants in lyophilized formulations .
  • Storage Recommendations : Use amber vials at -80°C under argon. Document batch-specific stability in supplementary materials .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action?

  • Methodological Answer :
  • Experimental Design : Treat cell lines with this compound vs. vehicle. Collect samples at multiple timepoints .
  • Transcriptomics : Perform RNA-seq and pathway analysis (e.g., KEGG, GO) to identify dysregulated genes .
  • Metabolomics : Use LC-MS/MS to profile metabolites. Integrate datasets via tools like MetaboAnalyst .
  • Validation : Knockdown candidate genes (CRISPR) and assess phenotypic rescue .

Guidelines for Data Presentation

  • Tables : Use Roman numerals for table IDs. Include footnotes explaining abbreviations (e.g., "IC50_{50} = half-maximal inhibitory concentration") .
  • Figures : Provide high-resolution chromatograms or spectra. Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance") .
  • Ethical Compliance : Declare conflicts of interest and data availability in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.